molecular formula C20H16FN3O2S B12030192 (5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618073-59-9

(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12030192
CAS No.: 618073-59-9
M. Wt: 381.4 g/mol
InChI Key: BZRZBHRKQYSGIX-GZTJUZNOSA-N
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Description

(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with various substituents that confer specific chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate carboxylic acids or esters.

    Coupling of the Rings: The thiazole and triazole rings are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Introduction of Substituents: The fluorobenzylidene and isopropoxyphenyl groups are introduced through nucleophilic substitution reactions, using reagents like 4-fluorobenzaldehyde and 4-isopropoxyphenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzylidene group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(4-methylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for further research and development.

Properties

CAS No.

618073-59-9

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16FN3O2S/c1-12(2)26-16-9-5-14(6-10-16)18-22-20-24(23-18)19(25)17(27-20)11-13-3-7-15(21)8-4-13/h3-12H,1-2H3/b17-11+

InChI Key

BZRZBHRKQYSGIX-GZTJUZNOSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

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